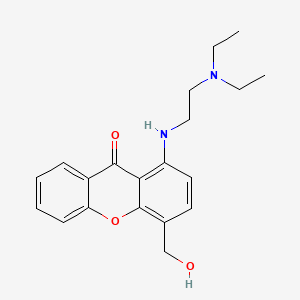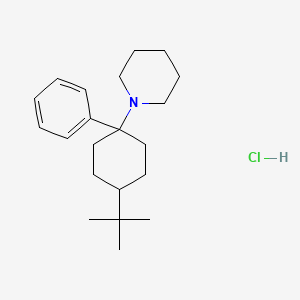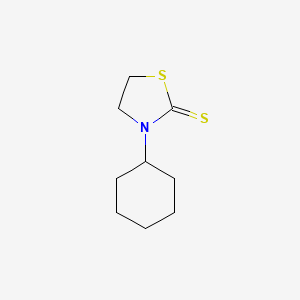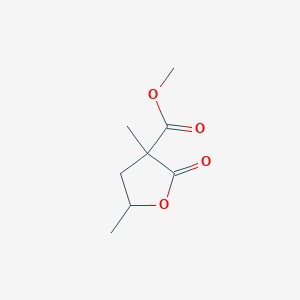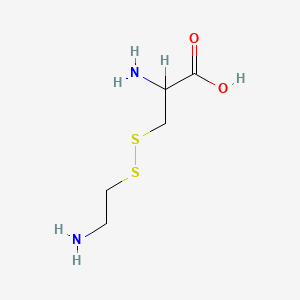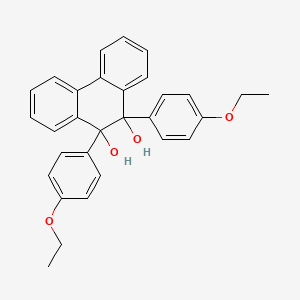
9,10-Bis(4-ethoxyphenyl)-9,10-dihydrophenanthrene-9,10-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 30882: is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its role in biological research and has been studied for its effects on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NSC 30882 involves multiple steps, typically starting with the preparation of the core structure followed by functionalization. The exact synthetic route can vary, but it generally includes:
Formation of the core structure: This step involves the construction of the main chemical framework of NSC 30882.
Functionalization: Various functional groups are introduced to the core structure to achieve the desired chemical properties.
Industrial Production Methods: Industrial production of NSC 30882 may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Batch processing: Conducting the reactions in large reactors with controlled temperature and pressure.
Purification: Using techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: NSC 30882 can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
NSC 30882 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and product formation.
Biology: Investigated for its effects on cellular processes, including cell signaling and metabolism.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research where it may act as an inhibitor of specific cellular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of NSC 30882 involves its interaction with specific molecular targets within cells. It may inhibit certain enzymes or proteins, thereby affecting cellular pathways and processes. The exact molecular targets and pathways can vary depending on the context of its use.
Comparison with Similar Compounds
NSC 30882 can be compared with other similar compounds to highlight its uniqueness:
NSC 706744: Another compound studied for its anticancer properties, but with different molecular targets.
NSC 725776 (Indimitecan): Known for its stability and prolonged action compared to NSC 30882.
NSC 724998 (Indotecan): Exhibits different genomic targeting and is less susceptible to drug resistance mechanisms.
Properties
CAS No. |
7249-27-6 |
|---|---|
Molecular Formula |
C30H28O4 |
Molecular Weight |
452.5 g/mol |
IUPAC Name |
9,10-bis(4-ethoxyphenyl)phenanthrene-9,10-diol |
InChI |
InChI=1S/C30H28O4/c1-3-33-23-17-13-21(14-18-23)29(31)27-11-7-5-9-25(27)26-10-6-8-12-28(26)30(29,32)22-15-19-24(20-16-22)34-4-2/h5-20,31-32H,3-4H2,1-2H3 |
InChI Key |
BWBGCCNQWGQCPW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C4C2(C5=CC=C(C=C5)OCC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[Acetyl-[(3-nitrophenyl)methyl]amino]benzoic acid](/img/structure/B12805863.png)





